4-Chloro-2,8-bis(trifluoromethyl)quinoline

Antiviral Discovery Flavivirus Zika Virus

Procure 4-chloro-2,8-bis(trifluoromethyl)quinoline (CAS 83012-13-9) to access a pharmacophore-optimized intermediate for antimalarial/antiviral lead discovery. The 8-position trifluoromethyl is multiplicative—not merely additive—increasing LogP (~4.6) and potency against chloroquine-resistant P. falciparum (K1 strain). Comparative SAR demonstrates that replacing 8-H with CF₃ raises anti-plasmodial activity beyond what mono‑trifluoromethyl analogs can achieve, delivering a 5‑fold EC₅₀ improvement over mefloquine in Zika virus models. This scaffold is primed for systematic exploration of hydrazone/urea/thiourea/pyrazole libraries against Mtb and Gram-negative pathogens.

Molecular Formula C11H4ClF6N
Molecular Weight 299.6 g/mol
CAS No. 83012-13-9
Cat. No. B1363108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,8-bis(trifluoromethyl)quinoline
CAS83012-13-9
Molecular FormulaC11H4ClF6N
Molecular Weight299.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2Cl)C(F)(F)F
InChIInChI=1S/C11H4ClF6N/c12-7-4-8(11(16,17)18)19-9-5(7)2-1-3-6(9)10(13,14)15/h1-4H
InChIKeyZSQOESPYYNJBCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,8-bis(trifluoromethyl)quinoline: Procurement-Grade Intermediate for Antimalarial and Antiviral Lead Optimization


4-Chloro-2,8-bis(trifluoromethyl)quinoline (CAS 83012-13-9), a halogenated quinoline derivative, is a cornerstone synthetic intermediate in medicinal chemistry, specifically in the development of mefloquine-class antimalarials and novel antiviral agents [1]. Its strategic value lies in the 4-position chloro leaving group, which enables facile nucleophilic displacement for the creation of diverse compound libraries targeting Plasmodium falciparum and Zika virus [2]. The dual trifluoromethyl substitutions at the 2- and 8-positions critically enhance lipophilicity and metabolic stability, properties essential for crossing biological membranes [3].

Procurement Rationale: Why 4-Chloro-2,8-bis(trifluoromethyl)quinoline (CAS 83012-13-9) Cannot Be Replaced by Simpler Quinoline Analogs


Generic substitution with a mono-trifluoromethyl analog, such as 4-chloro-2-(trifluoromethyl)quinoline, is structurally and pharmacologically invalid for lead optimization programs [1]. The 2,8-bis(trifluoromethyl) configuration is not merely additive but multiplicative in its effect on biological performance [2]. As demonstrated in direct comparative studies, replacing the 8-position hydrogen with a trifluoromethyl group alters the electronic distribution of the quinoline core, leading to a quantifiable increase in lipophilicity (LogP) and, critically, enhanced activity against chloroquine-resistant Plasmodium strains [3]. Using a less substituted analog fails to replicate the precise pharmacophore required for binding to heme or viral targets, as evidenced by the significant drop in potency seen in structure-activity relationship (SAR) evaluations of mefloquine derivatives [4].

Quantitative Performance Benchmarks: 4-Chloro-2,8-bis(trifluoromethyl)quinoline vs. Analog Compounds in Key Biological Assays


Antiviral Potency: 5-Fold Improvement over Mefloquine Against Zika Virus Replication

Derivatives synthesized from the 2,8-bis(trifluoromethyl)quinoline scaffold demonstrate a 5-fold improvement in anti-Zika virus (ZIKV) activity compared to the clinical drug mefloquine [1]. The most potent derivatives (compounds 3a and 4) exhibited mean EC50 values of 0.8 µM, establishing a new benchmark for this scaffold class [1].

Antiviral Discovery Flavivirus Zika Virus Mefloquine Analog

Antimalarial Activity: Superior Performance Against Chloroquine-Resistant P. falciparum (K1 Strain)

In a direct SAR study, derivatives of 4-chloro-2,8-bis(trifluoromethyl)quinoline exhibited higher antimalarial activity in the chloroquine-resistant (K1) strain of P. falciparum compared to the chloroquine-sensitive (D10) strain, a desirable resistance profile not observed in the mono-trifluoromethyl (position 2 only) comparator series [1].

Antimalarial Plasmodium falciparum Drug Resistance Chloroquine

Lipophilicity Control: Enhanced LogP Drives Cell Permeability and Bioavailability

The compound's calculated partition coefficient (XLogP3-AA) is 4.6 [1]. This is a critical parameter for central nervous system (CNS) and intracellular parasite targeting. For comparison, the mono-substituted analog 4-chloro-2-(trifluoromethyl)quinoline has a significantly lower LogP [2], which directly impacts passive diffusion across biological membranes and blood-brain barrier penetration.

Medicinal Chemistry ADME LogP Physicochemical Properties

Synthetic Versatility: 4-Chloro Group Enables Efficient Diversification for SAR Exploration

The 4-chloro substituent undergoes rapid nucleophilic aromatic substitution (SNAr) with diaminoalkanes, piperazines, and hydrazines to generate diverse libraries [1][2]. This reactivity allows for the rapid exploration of C-4 side chain SAR, a key vector for modulating potency and selectivity.

Organic Synthesis Medicinal Chemistry Nucleophilic Substitution Library Synthesis

Procurement-Driven Application Scenarios for 4-Chloro-2,8-bis(trifluoromethyl)quinoline (CAS 83012-13-9)


Development of Next-Generation Mefloquine Analogs for Drug-Resistant Malaria

Procure 4-chloro-2,8-bis(trifluoromethyl)quinoline as the key intermediate for synthesizing novel 4-aminoquinoline derivatives targeting chloroquine-resistant P. falciparum strains [1]. The compound's demonstrated activity in resistant strains (K1) provides a critical advantage over standard chloroquine scaffolds [1].

Lead Optimization of Anti-Flavivirus Compounds with Improved Potency over Mefloquine

Utilize this intermediate to generate focused libraries of 2,8-bis(trifluoromethyl)quinoline derivatives for Zika virus drug discovery [2]. Given the 5-fold improvement in EC50 over mefloquine reported for related analogs, this starting material offers a clear path to higher potency candidates [2].

Synthesis of CNS-Penetrant Antimicrobial Agents

Leverage the compound's high calculated LogP (4.6) [3] to design analogs targeting intracellular pathogens residing in the central nervous system or other sanctuary sites. The enhanced lipophilicity predicts superior blood-brain barrier penetration compared to less substituted quinoline intermediates [3].

Preparation of Hydrazone and Pyrazole Libraries for Antibacterial SAR

Employ 4-chloro-2,8-bis(trifluoromethyl)quinoline as the core scaffold for synthesizing hydrazone, urea, thiourea, and pyrazole derivatives, as described by Eswaran et al. [4]. This enables the systematic exploration of structure-activity relationships against Mycobacterium tuberculosis and Gram-negative bacterial strains [4].

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